4-bromo-N-(cyanomethyl)-N-cyclopropylbenzamide
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Overview
Description
4-Bromo-N-(cyanomethyl)-N-cyclopropylbenzamide is an organic compound with the molecular formula C11H11BrN2O. This compound is characterized by the presence of a bromine atom, a cyanomethyl group, and a cyclopropyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(cyanomethyl)-N-cyclopropylbenzamide typically involves the reaction of 4-bromobenzoic acid with 2-aminoacetonitrile hydrochloride in the presence of coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIEA) in N,N-dimethylformamide (DMF). The reaction is carried out at ambient temperature for 16 hours, followed by extraction and purification steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(cyanomethyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: The cyanomethyl group can engage in coupling reactions with other organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-N-(cyanomethyl)-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(cyanomethyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and cyanomethyl group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways are subject to ongoing research, and detailed mechanistic studies are required to elucidate its full range of effects.
Comparison with Similar Compounds
4-Bromo-N-(cyanomethyl)benzamide: Lacks the cyclopropyl group, making it less sterically hindered.
4-Bromo-N-(methyl)benzamide: Contains a methyl group instead of a cyanomethyl group, altering its reactivity.
4-Bromo-N-(cyclopropyl)benzamide: Does not have the cyanomethyl group, affecting its chemical properties.
Uniqueness: 4-Bromo-N-(cyanomethyl)-N-cyclopropylbenzamide is unique due to the combination of the bromine atom, cyanomethyl group, and cyclopropyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
4-bromo-N-(cyanomethyl)-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-10-3-1-9(2-4-10)12(16)15(8-7-14)11-5-6-11/h1-4,11H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIIRSBGQCWTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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